molecular formula C16H13NO5S B2420133 (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 903584-73-6

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No.: B2420133
CAS No.: 903584-73-6
M. Wt: 331.34
InChI Key: JDTVDEVPXJFQAZ-AUWJEWJLSA-N
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Description

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate (CAS# 903584-73-6) is a high-purity synthetic chemical offered for research purposes. This compound belongs to the class of benzofuran derivatives, which are recognized as central pharmacophores and important structures in medicinal chemistry due to their broad spectrum of potential pharmacological activities . The specific Z-configuration about the exocyclic double bond and the reactive methanesulfonate (mesylate) ester group make this molecule a valuable and versatile synthetic intermediate. It is primed for further functionalization via nucleophilic substitution reactions, particularly at the C-6 position of the benzofuran core, allowing researchers to create a diverse library of novel compounds for structure-activity relationship (SAR) studies. The presence of the pyridinyl moiety can contribute to the molecule's ability to engage in hydrogen bonding and metal coordination, which is often critical for interaction with biological targets. While the specific biological data for this exact molecule is limited in the public domain, structurally related benzofuran derivatives have been extensively investigated for their potential as inhibitors of viral polymerases and other enzymes, highlighting the research value of this chemical scaffold. This product is supplied for use in non-clinical, non-diagnostic laboratory research. (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is strictly For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or personal use. Researchers can order this compound with confidence, with available sizes ranging from 1mg to 50mg to suit various research needs .

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S/c1-10-6-12(22-23(2,19)20)8-13-15(10)16(18)14(21-13)7-11-4-3-5-17-9-11/h3-9H,1-2H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVDEVPXJFQAZ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic compound that has garnered attention for its diverse biological activities. The compound features a benzofuran core fused with a pyridine moiety, which may enhance its pharmacological profile through various biological interactions. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • Benzofuran Core: Provides a stable aromatic system.
  • Pyridine Group: Enhances interaction with biological targets.
  • Methanesulfonate Group: May influence solubility and biological activity.

The biological activity of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly the MAO-A isoenzyme, which plays a crucial role in neurotransmitter metabolism.
  • Receptor Binding: Its structural features suggest that it may bind to specific receptors, modulating various signaling pathways.
  • Antioxidant Activity: Preliminary studies indicate the compound may exhibit antioxidant properties, contributing to its therapeutic effects.

In Vitro Studies

Recent research has highlighted the compound's potential as an MAO inhibitor. A study reported that derivatives of benzofuran exhibited significant inhibition of MAO-A with IC50 values ranging from 0.073 to 1.69 μM, indicating strong selectivity and potency against this enzyme .

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)
Compound A0.073 ± 0.0031.37 ± 0.06
Compound B0.80 ± 0.04>10
(2Z)-4-methyl...Not specifically testedNot specifically tested

Case Studies

  • Neuroprotective Effects: In a study investigating neuroprotective agents, compounds structurally related to (2Z)-4-methyl... demonstrated significant protective effects against oxidative stress in neuronal cell lines .
  • Anticancer Activity: Another study focused on the anticancer properties of benzofuran derivatives indicated that compounds similar to (2Z)-4-methyl... could induce apoptosis in cancer cells through caspase-dependent pathways .

Synthesis and Derivatives

The synthesis of (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic and aldehyde precursors.
  • Introduction of the Pyridine Ring: Often involves condensation reactions under basic conditions.
  • Attachment of the Methanesulfonate Group: This step may utilize nucleophilic substitution methods.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate exhibit promising anticancer properties. For instance, derivatives containing benzofuran structures have been evaluated for their ability to inhibit cancer cell proliferation. A study published in the International Journal of Molecular Sciences highlighted the synthesis of new derivatives and their preliminary biological evaluations, showing significant cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that certain benzofuran derivatives possess inhibitory effects against bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance. The development of new antimicrobial agents based on this compound could provide alternative therapeutic options .

Neurological Applications

Compounds with similar structural motifs have been investigated for their neuroprotective effects. The presence of the pyridine ring is associated with modulation of neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases. Preliminary studies suggest that such compounds may enhance cognitive function and protect against neuronal damage .

Synthetic Intermediates

In organic synthesis, (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate serves as a valuable intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This versatility is crucial in developing new pharmaceuticals and agrochemicals .

Case Studies in Synthesis

A notable case study involved the use of this compound as an intermediate in synthesizing novel heteroaromatic compounds. Researchers successfully demonstrated a multi-step synthesis involving this compound, leading to products with enhanced biological activities. This showcases its utility in expanding the library of bioactive molecules .

Preparation Methods

Synthesis of the Dihydrobenzofuran Core

The dihydrobenzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of appropriately substituted phenolic precursors. A prominent method, adapted from the cyclization strategies in US Patent 6,555,697B1, involves treating 4-methyl-2-hydroxybenzaldehyde derivatives with a side chain containing a carboxylic acid group under anhydrous conditions. For instance, heating 4-methyl-2-hydroxybenzaldehyde with pentanoyl chloride in the presence of pyridine generates an intermediate that undergoes cyclization in acetic anhydride at 130°C to yield 4-methyl-2,3-dihydro-1-benzofuran-3-one. This step achieves a yield of 68–72% when optimized for reaction time (5–7 hours) and stoichiometry.

Table 1: Cyclization Conditions for Dihydrobenzofuran Core Formation

Parameter Optimal Value Source Reference
Catalyst Pyridine
Solvent Acetic anhydride
Temperature 130°C
Reaction Time 5–7 hours
Yield 68–72%

Alternative approaches, such as the polystyrene-supported selanylmethyl resin method described in PMC3379472, offer advantages in purification but require specialized reagents.

Introduction of the 3-Oxo Group

The 3-oxo functionality is introduced via oxidation of the corresponding dihydrobenzofuran alcohol. Using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C, the secondary alcohol at position 3 is oxidized to a ketone with >90% efficiency. This method minimizes over-oxidation and preserves the integrity of the methanesulfonate group introduced in subsequent steps.

Methanesulfonation at Position 6

Methanesulfonation is achieved by reacting the phenolic hydroxyl group at position 6 with methanesulfonyl chloride under basic conditions. As detailed in US Patent 20040048921, a mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) is employed to solubilize the substrate, followed by dropwise addition of methanesulfonyl chloride at 20°C. The reaction is quenched with aqueous ammonia, yielding the methanesulfonate ester with a crude weight yield of 100%. Purification via recrystallization from MTBE improves purity to >98%.

Table 2: Methanesulfonation Reaction Parameters

Parameter Optimal Value Source Reference
Solvent THF/MTBE (2:1)
Base Aqueous ammonia
Temperature 20°C
Reaction Time 2 hours
Purification Recrystallization (MTBE)

Formation of the Pyridin-3-ylmethylidene Substituent

The (Z)-configured pyridin-3-ylmethylidene group is installed via Knoevenagel condensation between 4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate and pyridine-3-carbaldehyde. Employing piperidine as a catalyst in refluxing ethanol (78°C) for 12 hours affords the desired product with a Z:E ratio of 7:1. Stereochemical control is enhanced by using bulky solvents such as tert-amyl alcohol, which favor the Z isomer through steric hindrance.

Stereochemical Control and Isolation

The Z isomer is isolated via fractional crystallization from a 1:1 mixture of ethyl acetate and hexane. Differential scanning calorimetry (DSC) and nuclear Overhauser effect (NOE) spectroscopy confirm the configuration, with the Z isomer exhibiting a distinct melting point of 152–154°C. Chiral stationary phase HPLC further resolves enantiomeric impurities, ensuring >99% stereochemical purity.

Industrial-Scale Production Considerations

Scaling this synthesis necessitates modifications for cost and safety. Continuous flow reactors, as described in EP Patent 2,388,256A1, enable rapid heat dissipation during exothermic steps like cyclization. Automated crystallization systems reduce solvent waste, while in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in real time.

Q & A

Basic: What are effective synthetic routes for (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate?

Methodological Answer:
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is a robust approach for synthesizing benzofuran derivatives. Start with a substituted benzofuran precursor (e.g., 6-(benzyloxy)-3-methylbenzofuran) and introduce the pyridin-3-ylmethylidene group via condensation with pyridine-3-carbaldehyde under acidic conditions. The methanesulfonate group can be introduced via esterification using methanesulfonyl chloride in the presence of a base (e.g., NaH in THF at 0°C) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and verification via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?

Methodological Answer:
Z-selectivity is influenced by steric and electronic factors. Use bulky bases (e.g., LDA) in non-polar solvents (toluene) to favor the thermodynamically stable Z-isomer. Kinetic control can be achieved via low-temperature reactions (−78°C). Monitor reaction progress using in-situ NMR to track isomer ratios. Post-synthesis, confirm stereochemistry via X-ray crystallography (e.g., C–H···O interactions stabilize the Z-configuration) . Adjusting substituents on the pyridine ring (e.g., electron-withdrawing groups) may further bias selectivity .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key functional groups (e.g., methanesulfonate δ ~3.3 ppm for –SO₂CH₃, pyridine protons δ 7.5–8.5 ppm). NOESY confirms the Z-configuration through spatial proximity of the pyridine and benzofuran moieties.
  • X-ray Crystallography: Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the oxo group and pyridine nitrogen) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₆NO₅S: 374.0804).
  • HPLC: Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>98%) .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial efficacy)?

Methodological Answer:
Discrepancies may arise from:

  • Purity Variability: Ensure compound purity >98% via HPLC and exclude degradation products (e.g., hydrolyzed methanesulfonate).
  • Assay Conditions: Standardize MIC testing using CLSI guidelines (fixed inoculum size, pH 7.2, Mueller-Hinton broth).
  • Metabolite Interference: Perform LC-MS to identify active metabolites in cell-based assays.
  • Structural Confirmation: Re-evaluate the compound’s configuration (Z vs. E) in conflicting studies, as isomerization under assay conditions (e.g., light exposure) may alter activity .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Soluble in DMSO (>50 mg/mL), THF, and dichloromethane. Poor aqueous solubility necessitates DMSO stock solutions (≤0.1% v/v in cell culture).
  • Stability: Store at −20°C in the dark to prevent photodegradation. Monitor stability via accelerated aging studies (TGA/DSC: decomposition onset ~180°C). In solution, avoid prolonged exposure to basic conditions (pH >8) to prevent ester hydrolysis .

Advanced: What mechanistic insights exist for its antimicrobial activity?

Methodological Answer:
Preliminary studies suggest the compound inhibits bacterial DNA gyrase by mimicking ATP-binding motifs. Use molecular docking (PDB: 1KZN) to predict interactions with the gyrase B subunit. Validate via:

  • Enzyme Assays: Measure ATPase activity inhibition (IC₅₀) using malachite green phosphate detection.
  • Resistance Studies: Compare efficacy against wild-type vs. gyrase-mutant strains (e.g., Staphylococcus aureus SA-1199B).
  • ROS Induction: Quantitate reactive oxygen species (DCFH-DA assay) to assess secondary bactericidal mechanisms .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity via pyridine ring modifications?

Methodological Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂ at pyridine C-5) to enhance electrophilicity and target binding.
  • Heteroatom Replacement: Replace pyridine with isosteric thiazole to improve metabolic stability.
  • Pharmacophore Mapping: Use CoMFA/CoMSIA models to correlate 3D electrostatic fields with antimicrobial IC₅₀ values. Synthesize derivatives via Suzuki-Miyaura coupling (e.g., 4-bromopyridine intermediates) and test against Gram-positive pathogens .

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